molecular formula C16H27NO2 B5089019 N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide

N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide

Cat. No.: B5089019
M. Wt: 265.39 g/mol
InChI Key: BKAUGRFKZZIDBW-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the acetamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]ethanamide
  • N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]propionamide
  • N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]butanamide

Uniqueness

N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide is unique due to its specific structural features, including the adamantyl group and the acetamide moiety. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-15(2,3)19-10-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUGRFKZZIDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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